molecular formula C18H14F2N4O2S B2431959 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013798-57-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2431959
CAS RN: 1013798-57-6
M. Wt: 388.39
InChI Key: SLNNIVHMOHTZAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The specific synthesis process for this compound is not provided in the available resources .


Molecular Structure Analysis

The molecular structure analysis of this compound is not detailed in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Synthesis and Structural Characterization

A foundational aspect of research involving this compound encompasses its synthesis and structural characterization. Studies have explored the decarboxylative fluorination of electron-rich heteroaromatics, including furan and pyrazole derivatives, highlighting methodologies that might be applicable to or directly involve compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (Yuan, Yao, & Tang, 2017). Additionally, the design and synthesis of novel analogs focusing on the benzothiazole nucleus have demonstrated significant antibacterial activity, suggesting the potential antimicrobial applications of these compounds (Palkar et al., 2017).

Antimicrobial and Anticancer Activities

Research into compounds incorporating furan and pyrazole moieties, similar in structure to the subject compound, has shown promising antimicrobial and anticancer activities. For instance, compounds derived from furan-2-yl and pyrazole-4-carboxamide structures have been evaluated for their antimicrobial properties against a range of pathogens and have displayed significant activity (Zaki, Al-Gendey, & Abdelhamid, 2018). Additionally, derivatives of 1,3,4-thiadiazoles and thiazoles, structurally related to the compound , have been synthesized and tested for their anticancer efficacy, revealing potential therapeutic applications (El-Essawy & Rady, 2011).

Agricultural Chemistry Applications

In the realm of agricultural chemistry, derivatives of furan and pyrazole have been explored for their fungicidal properties. Structure-activity relationship studies of carboxamide fungicides have identified compounds with high activity against plant pathogens, suggesting the potential utility of this compound in developing new agrochemicals (Masatsugu et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for the study or application of this compound are not detailed in the available resources .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S/c1-10-6-14(23(2)22-10)17(25)24(9-12-4-3-5-26-12)18-21-16-13(20)7-11(19)8-15(16)27-18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNNIVHMOHTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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